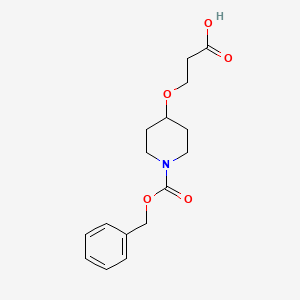
3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid: is an organic compound with the molecular formula C16H21NO4 It is a derivative of propanoic acid, featuring a piperidine ring substituted with a benzyloxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Propanoic Acid Moiety: The final step involves the esterification of the piperidine derivative with propanoic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxylated piperidine derivatives.
Substitution: Piperidine derivatives with various functional groups replacing the benzyloxycarbonyl group.
Applications De Recherche Scientifique
3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((1-((tert-Butoxy)carbonyl)piperidin-4-yl)oxy)propanoic acid: Similar structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the piperidine ring.
Uniqueness
- The presence of the benzyloxycarbonyl group provides unique reactivity and stability compared to other protecting groups.
- The combination of the piperidine ring and propanoic acid moiety offers distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H21NO5 |
|---|---|
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
3-(1-phenylmethoxycarbonylpiperidin-4-yl)oxypropanoic acid |
InChI |
InChI=1S/C16H21NO5/c18-15(19)8-11-21-14-6-9-17(10-7-14)16(20)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,19) |
Clé InChI |
HHDRYSGGQZNTOI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1OCCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13508792.png)
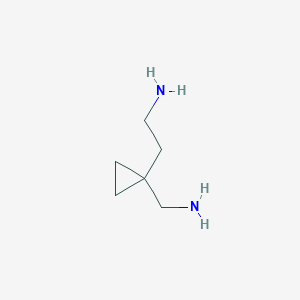
![2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride](/img/structure/B13508804.png)

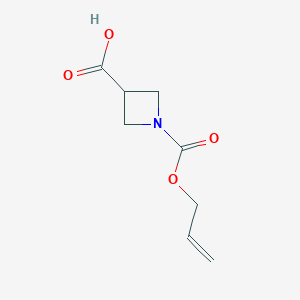
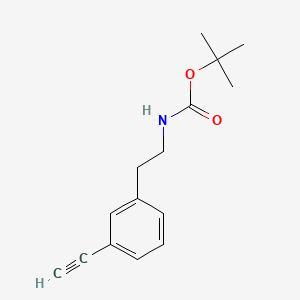
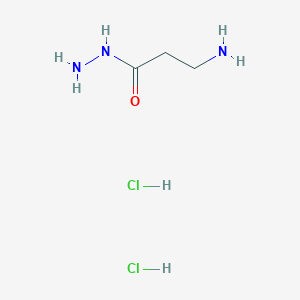
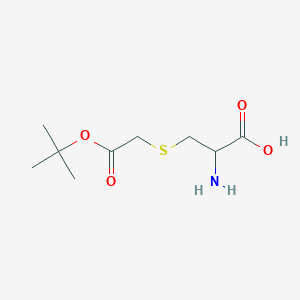
![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13508830.png)
![methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13508840.png)
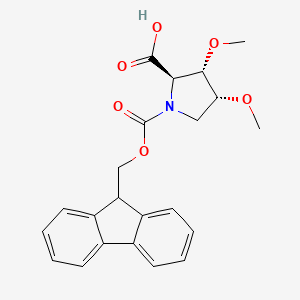
![Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13508847.png)
![2-[(Oxiran-2-yl)methyl]pyridine](/img/structure/B13508848.png)

